molecular formula C6H10FN B8186990 3-Fluoro-cyclohex-2-enylamine

3-Fluoro-cyclohex-2-enylamine

Cat. No.: B8186990
M. Wt: 115.15 g/mol
InChI Key: DSQHRIZEXILXJM-UHFFFAOYSA-N
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Description

3-Fluoro-cyclohex-2-enylamine: is an organic compound with the molecular formula C6H10FN It is a derivative of cyclohexene, where a fluorine atom is attached to the third carbon and an amine group is attached to the second carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-cyclohex-2-enylamine typically involves the fluorination of cyclohexene followed by amination. One common method is the electrophilic fluorination of cyclohexene using a fluorinating agent such as Selectfluor . The resulting 3-fluoro-cyclohexene can then be subjected to amination using reagents like ammonia or amines under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-cyclohex-2-enylamine can undergo oxidation reactions, where the amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form 3-fluoro-cyclohexylamine, where the double bond in the cyclohexene ring is hydrogenated.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxyl groups or halogens.

Common Reagents and Conditions:

    Oxidation: Reagents like or under acidic conditions.

    Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as or in polar solvents.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: 3-Fluoro-cyclohexylamine.

    Substitution: Corresponding substituted cyclohexenes.

Scientific Research Applications

Chemistry: 3-Fluoro-cyclohex-2-enylamine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It can serve as a model compound to understand the behavior of similar fluorinated amines in biological environments.

Medicine: The compound has potential applications in medicinal chemistry. Fluorinated amines are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-cyclohex-2-enylamine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Cyclohex-2-enylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Chloro-cyclohex-2-enylamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    3-Bromo-cyclohex-2-enylamine:

Uniqueness: 3-Fluoro-cyclohex-2-enylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and materials science.

Properties

IUPAC Name

3-fluorocyclohex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-5-2-1-3-6(8)4-5/h4,6H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQHRIZEXILXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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